![molecular formula C9H18O2Si B14310519 Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane CAS No. 113201-33-5](/img/structure/B14310519.png)
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane is an organosilicon compound with a unique structure that includes a cyclopropyl group and an allyl ether moiety
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane can be synthesized through the reaction of chlorotrimethylsilane with allyl magnesium bromide . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(CH3)3+CH2=CHCH2MgBr→(CH3)3SiOCH2CH=CH2+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
化学反应分析
Types of Reactions
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The allyl ether moiety can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can react with the allyl ether group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce saturated silanes.
科学研究应用
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of polymeric organosilicon compounds and as a silylation reagent.
作用机制
The mechanism by which trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane exerts its effects involves the formation of stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
Trimethyl(prop-1-en-1-yl)silane: Similar structure but lacks the cyclopropyl group.
Trimethylsilane: A simpler compound with only three methyl groups attached to silicon.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a propynyl group instead of an allyl ether.
属性
CAS 编号 |
113201-33-5 |
|---|---|
分子式 |
C9H18O2Si |
分子量 |
186.32 g/mol |
IUPAC 名称 |
trimethyl-(1-prop-2-enoxycyclopropyl)oxysilane |
InChI |
InChI=1S/C9H18O2Si/c1-5-8-10-9(6-7-9)11-12(2,3)4/h5H,1,6-8H2,2-4H3 |
InChI 键 |
WNTTYHTXCYRMIA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1(CC1)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
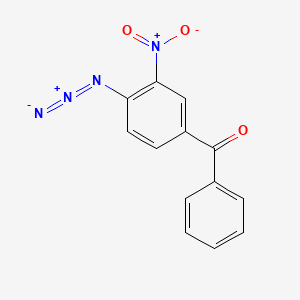
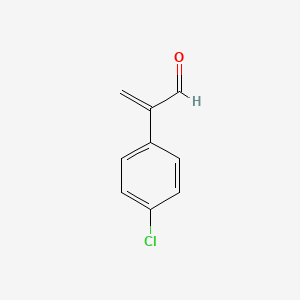
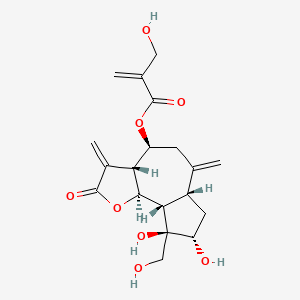
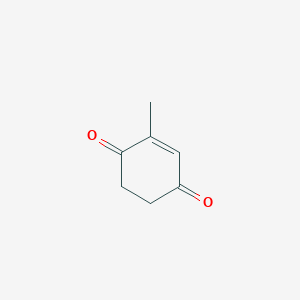
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

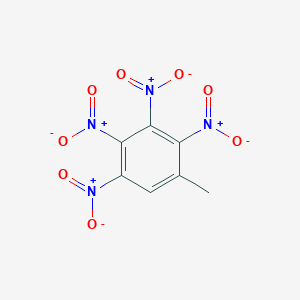
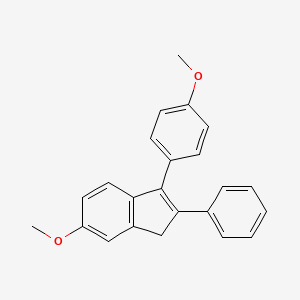
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
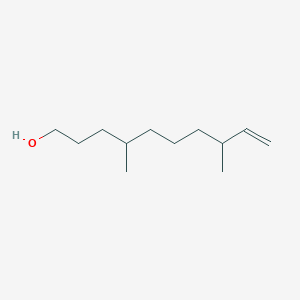
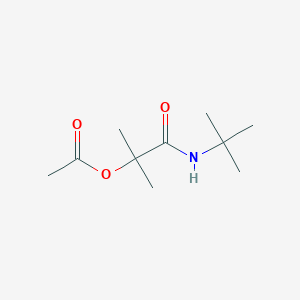
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
